molecular formula C5H9Cl2N3 B2437338 Pyridazin-3-ylmethanamine;dihydrochloride CAS No. 2375272-95-8

Pyridazin-3-ylmethanamine;dihydrochloride

Cat. No.: B2437338
CAS No.: 2375272-95-8
M. Wt: 182.05
InChI Key: IVDKXRLVTWUVBT-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazin-3-ylmethanamine;dihydrochloride typically involves the reaction of pyridazine derivatives with appropriate amines under controlled conditions. One common method includes the reaction of pyridazine with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Pyridazin-3-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

Pyridazin-3-ylmethanamine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Pyridazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antihypertensive, antiplatelet, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: Pyridazin-3-ylmethanamine;dihydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

pyridazin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-4-5-2-1-3-7-8-5;;/h1-3H,4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDKXRLVTWUVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375272-95-8
Record name (pyridazin-3-yl)methanamine dihydrochloride
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